Ethyl 7-acetoxycoumarin-3-carboxylate
Overview
Description
Ethyl 7-acetoxycoumarin-3-carboxylate (7-OAC) is a synthetic coumarin derivative that has been studied extensively for its biological activities. It is a white crystalline solid that is soluble in water and organic solvents. 7-OAC has been studied for its potential use in the treatment of a variety of diseases, including cancer, inflammation, and neurological disorders. It has also been investigated for its potential use as a therapeutic agent in the treatment of bacterial and viral infections.
Scientific Research Applications
Fluorogenic Substrate for Esterases
Ethyl 7-acetoxycoumarin-3-carboxylate is suitable as a fluorogenic substrate for esterases . When hydrolyzed, it acts as a pH-indicator with a pKa of 7.04 .
Synthesis of Biologically Active Compounds
Ethyl coumarin-3-carboxylate, a related compound, is used in the production of biologically active compounds . Given the structural similarity, Ethyl 7-acetoxycoumarin-3-carboxylate could potentially be used in a similar manner.
Reaction with Hydrazine Hydrate
Ethyl 2-oxo-2H-chromene-3-carboxylate reacts with hydrazine hydrate to form salicylaldehyde azine and malono-hydrazide . This reaction has been used in the synthesis of several heterocyclic compounds and hydrazones .
Anticancer Properties
Compounds containing the 2H/4H-chromene scaffold, such as Ethyl 7-acetoxycoumarin-3-carboxylate, have shown noteworthy anticancer potency .
Anticonvulsant Properties
2H/4H-chromene compounds have also demonstrated anticonvulsant activities .
Antimicrobial Properties
These compounds have been found to have antimicrobial properties, making them potentially useful in combating various bacterial and fungal infections .
Mechanism of Action
Target of Action
Ethyl 7-acetoxycoumarin-3-carboxylate, also known as Ethyl 7-acetoxy-2-oxo-2H-chromene-3-carboxylate, primarily targets esterases . Esterases are a group of enzymes that catalyze the cleavage and formation of ester bonds. They play a crucial role in various biological processes, including the metabolism of lipids and neurotransmitters.
Mode of Action
This compound acts as a fluorogenic substrate for esterases . When hydrolyzed by esterases, it acts as a pH indicator . The interaction of the compound with esterases leads to changes in its structure, resulting in a shift in the pH that can be detected using fluorescence .
Pharmacokinetics
It is known to be soluble in dmf, dmso, and alcohols , which suggests that it may have good bioavailability. The compound’s ADME (Absorption, Distribution, Metabolism, and Excretion) properties would need to be studied further to provide a comprehensive understanding of its pharmacokinetics.
Result of Action
The hydrolysis of Ethyl 7-acetoxycoumarin-3-carboxylate by esterases results in a change in pH, which can be detected using fluorescence . This makes it a useful tool for studying the activity of esterases and potentially for detecting changes in pH in biological systems.
Action Environment
The action of Ethyl 7-acetoxycoumarin-3-carboxylate is likely to be influenced by various environmental factors. For instance, the activity of esterases can be affected by pH, temperature, and the presence of other substances that can interact with the enzyme. Furthermore, the compound’s fluorescence properties might be influenced by the local environment, including pH and the presence of other fluorescent substances. The compound should be stored at a temperature of 2-8°C to maintain its stability.
properties
IUPAC Name |
ethyl 7-acetyloxy-2-oxochromene-3-carboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12O6/c1-3-18-13(16)11-6-9-4-5-10(19-8(2)15)7-12(9)20-14(11)17/h4-7H,3H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SKVJGNVETVRDTL-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC2=C(C=C(C=C2)OC(=O)C)OC1=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12O6 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60350912 | |
Record name | Ethyl 7-acetoxycoumarin-3-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60350912 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
276.24 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 7-acetoxycoumarin-3-carboxylate | |
CAS RN |
13209-77-3 | |
Record name | Ethyl 7-acetoxycoumarin-3-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60350912 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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